2-Hydroxy-5-(trifluoromethyl)pyridine

Catalog No.
S579402
CAS No.
33252-63-0
M.F
C6H4F3NO
M. Wt
163.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-5-(trifluoromethyl)pyridine

CAS Number

33252-63-0

Product Name

2-Hydroxy-5-(trifluoromethyl)pyridine

IUPAC Name

5-(trifluoromethyl)-1H-pyridin-2-one

Molecular Formula

C6H4F3NO

Molecular Weight

163.1 g/mol

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)4-1-2-5(11)10-3-4/h1-3H,(H,10,11)

InChI Key

BYRJSCNPUHYZQE-UHFFFAOYSA-N

SMILES

C1=CC(=O)NC=C1C(F)(F)F

Synonyms

5-Trifluoromethyl-2-hydroxypyridine; 5-(Trifluoromethyl)-2-pyridone; 5-(Trifluoromethyl)pyridin-2(1H)-one; 5-(Trifluoromethyl)-2-pyridinol;

Canonical SMILES

C1=CC(=O)NC=C1C(F)(F)F

Heterocyclic Building Block:

2-Hydroxy-5-(trifluoromethyl)pyridine is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This specific molecule falls under the category of heterocyclic building blocks due to its unique structure incorporating both aromatic and non-aromatic features. Heterocyclic building blocks are crucial components in various research fields due to their versatile properties and ability to be incorporated into more complex molecules with diverse functionalities [].

Applications:

The presence of the hydroxyl group (-OH) and the trifluoromethyl group (-CF3) in the molecule grants it interesting properties that make it valuable in several scientific research applications:

  • Catalysis: The combination of electron-withdrawing and electron-donating groups in 2-Hydroxy-5-(trifluoromethyl)pyridine allows it to act as a ligand for metal catalysts, enhancing their activity and selectivity in various chemical reactions [].
  • Drug Design: The molecule's structure offers potential for mimicking natural bioactive compounds or acting as a scaffold for the development of novel drugs. Research suggests its potential application in areas like anti-cancer and anti-bacterial drug discovery [, ].
  • Molecular Recognition: The specific arrangement of functional groups in 2-Hydroxy-5-(trifluoromethyl)pyridine enables it to interact with other molecules in a selective manner. This property makes it a valuable tool for studying molecular recognition processes, which are crucial in various biological functions [].
  • Natural Product Synthesis: The molecule's versatile structure can be incorporated into the synthesis of complex natural products with diverse biological activities. This allows researchers to explore the potential therapeutic and functional applications of these natural products [].

2-Hydroxy-5-(trifluoromethyl)pyridine is a heterocyclic compound characterized by the presence of a hydroxyl group and a trifluoromethyl group attached to a pyridine ring. Its molecular formula is C6H4F3NO, and it has a molecular weight of approximately 175.1 g/mol. The compound is notable for its unique chemical structure, which contributes to its diverse reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals .

Due to its functional groups:

  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Esterification: The hydroxyl group can also undergo esterification with carboxylic acids, producing esters.
  • Dehydration Reactions: Under acidic conditions, it can lose water to form an unsaturated derivative.
  • Cross-Coupling Reactions: This compound can be involved in various cross-coupling reactions, such as the Buchwald-Hartwig reaction, due to the presence of the trifluoromethyl group, which enhances reactivity .

Research indicates that 2-Hydroxy-5-(trifluoromethyl)pyridine exhibits biological activity that may be beneficial in drug development. It has shown potential as an antimicrobial agent and has been studied for its effects on various biological pathways. The trifluoromethyl group is known to enhance lipophilicity, which can improve the compound's ability to penetrate biological membranes .

Several synthesis methods have been developed for 2-Hydroxy-5-(trifluoromethyl)pyridine:

  • Direct Fluorination: This involves the introduction of trifluoromethyl groups onto pyridine derivatives using fluorinating agents.
  • Pyridine Derivative Reactions: Starting from simpler pyridine derivatives, the hydroxyl and trifluoromethyl groups can be introduced through various electrophilic aromatic substitution reactions.
  • Catalytic Methods: Palladium-catalyzed reactions have been employed to synthesize this compound from other organic precursors .

The unique properties of 2-Hydroxy-5-(trifluoromethyl)pyridine make it suitable for several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Agricultural Chemicals: Its biological activity suggests potential use in developing agrochemicals.
  • Catalysis: The compound is used in catalytic systems for organic synthesis, particularly in reactions involving carbon-carbon bond formation .

Interaction studies have revealed that 2-Hydroxy-5-(trifluoromethyl)pyridine interacts with various biological targets due to its unique functional groups. These interactions can lead to modulation of enzyme activities or receptor binding, making it a candidate for further investigation in drug discovery processes. Studies indicate that its trifluoromethyl group significantly influences these interactions by enhancing binding affinity and selectivity .

Several compounds share structural similarities with 2-Hydroxy-5-(trifluoromethyl)pyridine. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
5-Hydroxy-2-(trifluoromethyl)pyridineHydroxyl and trifluoromethyl groupsDifferent position of hydroxyl group
3-Acetylamino-2-hydroxy-5-(trifluoromethyl)pyridineAcetylamino and hydroxyl groupsContains an acetylamino group
5-(Trifluoromethyl)-2-pyridonePyridone structure with a trifluoromethyl groupLacks hydroxyl functionality

The structural differences in these compounds lead to variations in their reactivity and biological activity. The presence of both a hydroxyl and a trifluoromethyl group in 2-Hydroxy-5-(trifluoromethyl)pyridine sets it apart, influencing its solubility, reactivity, and potential applications .

XLogP3

0.6

UNII

1CCP81H07B

GHS Hazard Statements

Aggregated GHS information provided by 200 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

33252-63-0

Wikipedia

2-hydroxy-5-(trifluoromethyl)pyridine

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-09-14

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